

Murapalmitine: A Lipophilic Muramyl Dipeptide Derivative for Potent Immune Modulation

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Compound of Interest

Compound Name: Murapalmitine

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Muramyl dipeptide (MDP) is the minimal bioactive component of bacterial peptidoglycan recognized by the intracellular pattern recognition receptor NOD2, triggering a pro-inflammatory immune response. However, its therapeutic potential is often limited by rapid in vivo clearance and suboptimal bioavailability. **Murapalmitine**, a synthetic lipophilic derivative of MDP, addresses these limitations by incorporating a palmitoyl fatty acid moiety. This modification enhances its ability to associate with cell membranes, leading to improved cellular uptake and sustained immunomodulatory activity. This guide provides a comprehensive overview of **murapalmitine**, focusing on its synthesis, mechanism of action through the NOD2 signaling pathway, and its biological effects supported by quantitative data and detailed experimental protocols. For the purpose of this guide, we will focus on a well-characterized representative structure of a palmitoylated MDP derivative, N-acetylmuramyl-L-alanyl-D-isoglutaminyl-N6-stearoyl-L-lysine, also known as Romurtide or MDP-Lys(L18), which we will refer to as **murapalmitine**.

Introduction to Murapalmitine

Murapalmitine is a synthetic glycopeptide immunomodulator derived from muramyl dipeptide. The addition of a lipophilic palmitoyl (or stearoyl) group enhances its pharmacological properties compared to the parent MDP molecule. This lipophilicity facilitates its incorporation into lipid bilayers, improving its delivery to and uptake by immune cells such as macrophages

and dendritic cells. Once inside the cell, **murapalmitine** is recognized by the cytosolic receptor NOD2, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses. These properties make **murapalmitine** a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.

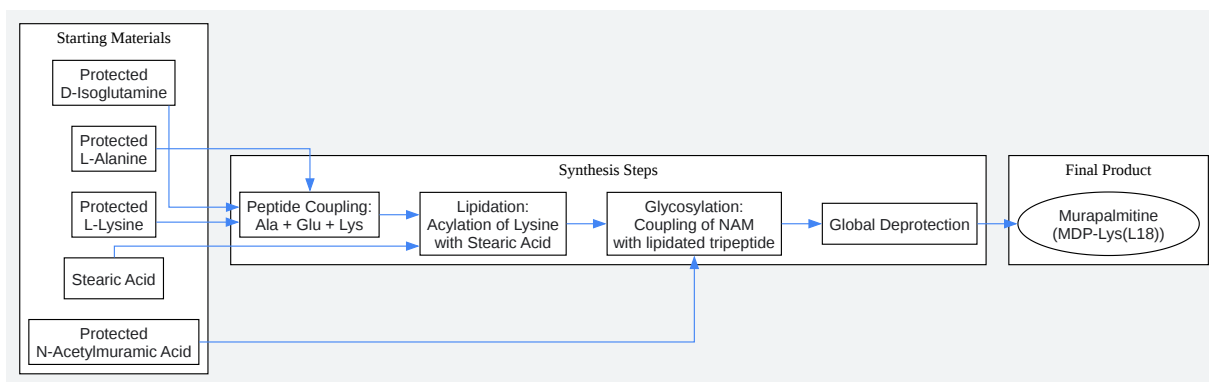
Synthesis of Murapalmitine

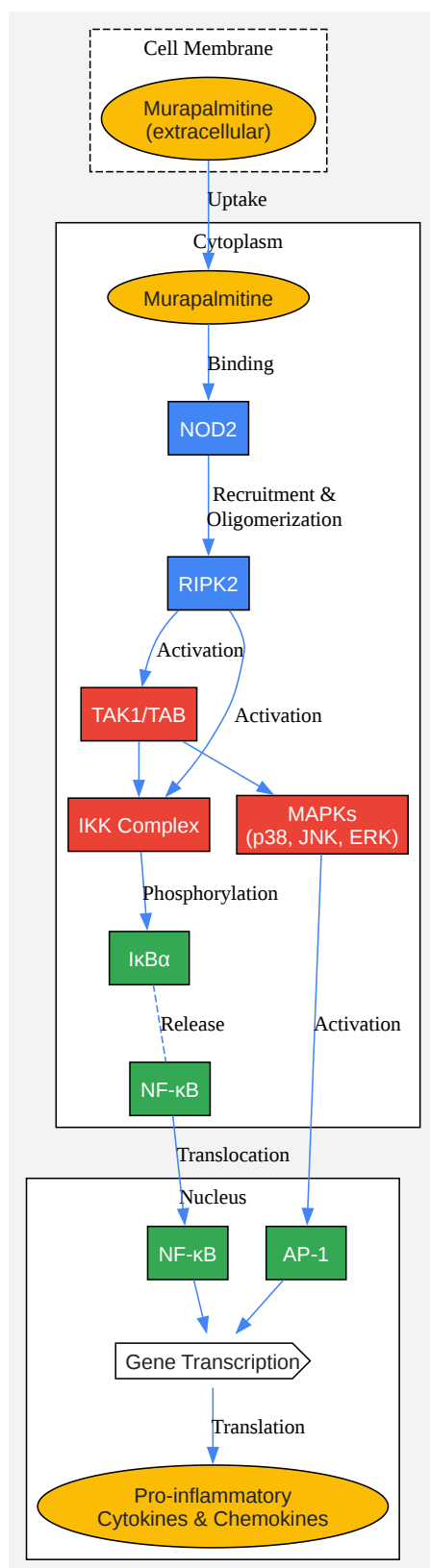
The synthesis of **murapalmitine** (N-acetylmuramyl-L-alanyl-D-isoglutaminyl-N6-stearoyl-L-lysine) is a multi-step process that involves the coupling of the muramyl dipeptide core with a lysine residue that has been modified with a long-chain fatty acid.

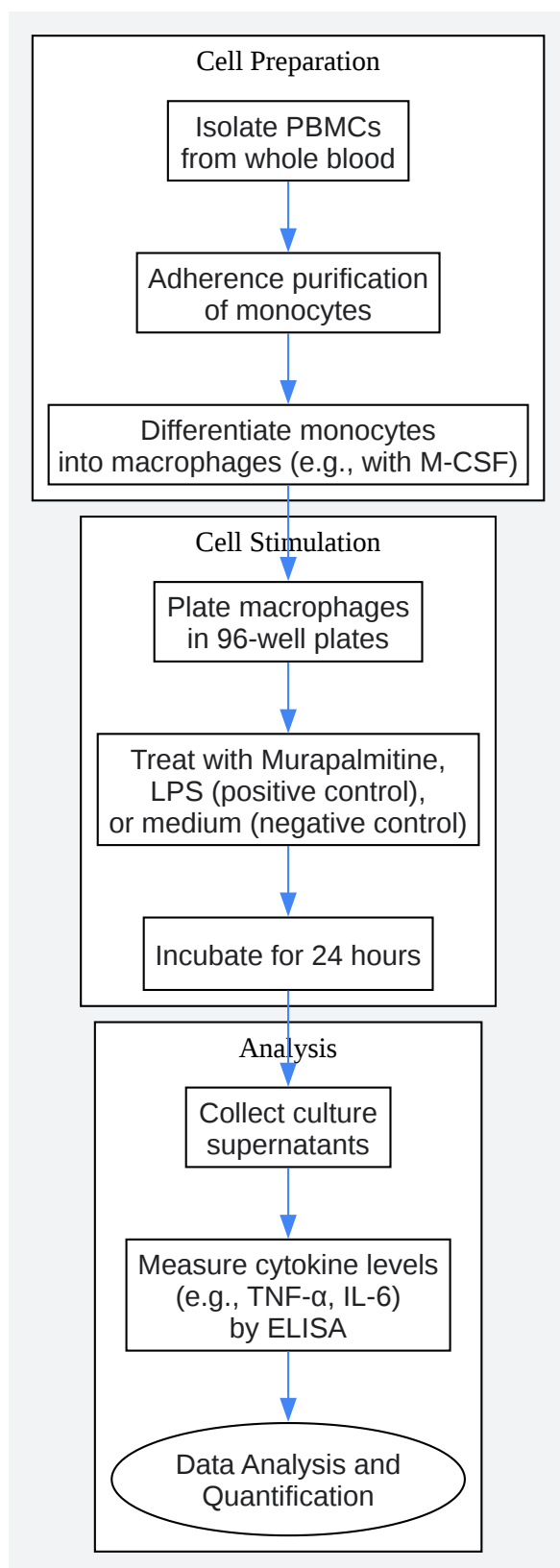
Synthetic Workflow

The general synthetic strategy involves:

- **Protection of functional groups:** Key functional groups on N-acetylmuramic acid, L-alanine, D-isoglutamine, and L-lysine are protected to ensure specific coupling reactions.
- **Peptide coupling:** The amino acids are sequentially coupled to form the tripeptide L-alanyl-D-isoglutaminyl-L-lysine.
- **Lipidation of Lysine:** The ϵ -amino group of the lysine residue is acylated with stearic acid (a C18 saturated fatty acid, often used interchangeably with palmitic acid in this context).
- **Glycosylation:** The protected tripeptide is coupled to the protected N-acetylmuramic acid.
- **Deprotection:** All protecting groups are removed to yield the final product.







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